molecular formula C10H10N2O2 B12940951 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B12940951
M. Wt: 190.20 g/mol
InChI Key: PWFQBNYDCVSWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 5-position and an ethanone moiety attached to the benzimidazole ring makes this compound unique and potentially valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1H-benzo[d]imidazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 1-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanone
  • 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)propanone
  • 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)butanone

Comparison: Compared to other similar compounds, 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific substitution pattern and functional groups. This uniqueness may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(5-methoxybenzimidazol-1-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-6-11-9-5-8(14-2)3-4-10(9)12/h3-6H,1-2H3

InChI Key

PWFQBNYDCVSWMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=C1C=CC(=C2)OC

Origin of Product

United States

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